Rotenonic acid, methyl ether
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Overview
Description
Rotenonic acid, methyl ether is a derivative of rotenone, a naturally occurring isoflavone found in plants of the Leguminosae family, particularly in the genera Lonchocarpus, Millettia, Tephrosia, and Derris . Rotenone and its derivatives, including this compound, are known for their potent insecticidal and piscicidal properties . These compounds have been used in various agrochemical applications for pest and fishery management .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rotenonic acid, methyl ether can be synthesized through several methods, including the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . Another method involves the use of homogeneous Bronsted acids and Lewis acid catalysts in the etherification of alcohols .
Industrial Production Methods: Industrial production of ethers, including this compound, often involves the sulfuric-acid-catalyzed reaction of alcohols . This method is typically used for the production of simple symmetrical ethers but can be adapted for more complex compounds like this compound.
Chemical Reactions Analysis
Types of Reactions: Rotenonic acid, methyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Strong acids like hydrobromic acid and hydroiodic acid are used for the cleavage of ethers.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cleavage of ethers typically results in the formation of alcohols and alkyl halides .
Scientific Research Applications
Rotenonic acid, methyl ether has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying ether reactions.
Industry: The compound is used in the development of agrochemicals for pest control.
Mechanism of Action
Rotenonic acid, methyl ether exerts its effects through multiple mechanisms:
Inhibition of Mitochondrial Complex I: The compound inhibits the mitochondrial complex I, leading to the generation of reactive oxygen species and the onset of inflammatory processes.
Generation of Reactive Oxygen Species: This leads to oxidative stress and cellular damage.
Inflammatory Processes: The compound can induce inflammatory responses in biological systems.
Comparison with Similar Compounds
Rotenone: A well-known rotenoid with similar insecticidal and piscicidal properties.
Tephrosin: Another rotenoid with potent biological activities.
Deguelin: Known for its anticancer properties and structural similarity to rotenone.
Uniqueness: Rotenonic acid, methyl ether is unique due to its specific methyl ether functional group, which influences its chemical reactivity and biological activity. This functional group differentiates it from other rotenoids and contributes to its distinct properties in various applications.
Properties
Molecular Formula |
C24H26O6 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(6aS,12aS)-2,3,9-trimethoxy-8-(3-methylbut-2-enyl)-6a,12a-dihydro-6H-chromeno[3,4-b]chromen-12-one |
InChI |
InChI=1S/C24H26O6/c1-13(2)6-7-14-17(26-3)9-8-15-23(25)22-16-10-19(27-4)20(28-5)11-18(16)29-12-21(22)30-24(14)15/h6,8-11,21-22H,7,12H2,1-5H3/t21-,22+/m1/s1 |
InChI Key |
QADCCYSYLNTZHV-YADHBBJMSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=CC2=C1O[C@@H]3COC4=CC(=C(C=C4[C@@H]3C2=O)OC)OC)OC)C |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC3COC4=CC(=C(C=C4C3C2=O)OC)OC)OC)C |
Origin of Product |
United States |
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